4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine

描述

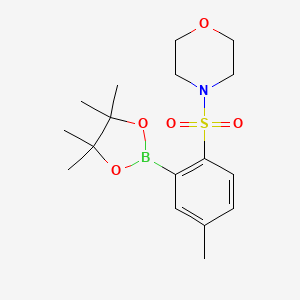

Chemical Structure and Properties The compound 4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine features a morpholine ring connected via a sulfonyl (-SO₂-) linker to a substituted phenyl ring. The phenyl ring contains a methyl group at the para position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the ortho position. Its molecular formula is C₁₉H₂₈BNO₅S, with a molecular weight of 409.3 g/mol.

Typical yields for similar reactions range from 27% to 67%, depending on substituents and reaction conditions .

Applications

Boronic esters are widely used in medicinal chemistry for Suzuki couplings to construct biaryl motifs in drug candidates. The sulfonyl group in this compound may confer additional bioactivity, such as protease inhibition or kinase modulation, as seen in related antiplasmodial and kinase-targeting agents .

属性

IUPAC Name |

4-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO5S/c1-13-6-7-15(25(20,21)19-8-10-22-11-9-19)14(12-13)18-23-16(2,3)17(4,5)24-18/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTOGYDNNQEVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts.

Mode of Action

Compounds with similar structures are known to participate in significant carbon-carbon bond-forming reactions.

生物活性

The compound 4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

- IUPAC Name : 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine

- Molecular Formula : C15H22BNO3

- Molecular Weight : 275.16 g/mol

- CAS Number : 1381957-27-2

The structure of the compound includes a morpholine ring and a boron-containing dioxaborolane moiety. These structural features are significant as they may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with biomolecules, which can modulate enzyme activities and signaling pathways.

Key Mechanisms:

- Kinase Inhibition : The compound may act as a kinase inhibitor by binding to the ATP-binding site of kinases. This interaction can lead to the inhibition of cell proliferation in cancerous cells.

- Antioxidant Activity : The presence of the dioxaborolane moiety suggests potential antioxidant properties that could protect cells from oxidative stress.

Case Studies

-

Cancer Cell Proliferation : In studies involving similar compounds, IC50 values in the low micromolar range were observed against various cancer cell lines. For instance, a related compound showed an IC50 of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells while exhibiting lower toxicity towards normal cells.

"The compound exhibited potent inhibitory effects on an MDA-MB-231 TNBC cell line but displayed a 19-fold lesser effect on non-cancer MCF10A" .

- Kinase Activity : A related study indicated that certain derivatives bind more effectively to mutated forms of kinases like EGFR-L858R than to their wild-type counterparts, suggesting potential therapeutic applications in targeting resistant cancer forms .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| t1/2 (hours) | 27.4 |

| Toxicity (oral dose mg/kg) | 800 |

These pharmacokinetic properties suggest that while the compound may exhibit effective concentrations for therapeutic action, careful consideration must be given to dosing due to observed toxicity at higher doses .

科学研究应用

Chemical Properties and Structure

This compound features a sulfonyl group attached to a morpholine ring and a boron-containing moiety, which enhances its reactivity and solubility. The molecular formula is , with a molecular weight of approximately 323.25 g/mol. The presence of the dioxaborolane group is significant for its applications in organic synthesis and catalysis.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells, making them promising candidates for drug development .

Drug Delivery Systems : The morpholine structure is known for its ability to enhance the solubility and bioavailability of drugs. This compound could potentially be used as a drug delivery agent, facilitating the transport of therapeutic agents across biological membranes .

Organic Synthesis

Cross-Coupling Reactions : The presence of the boron atom allows this compound to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This reaction is widely used to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds : The sulfonyl group can serve as a leaving group in nucleophilic substitution reactions, enabling the functionalization of aromatic systems. This feature is particularly useful in developing complex organic molecules with specific functional groups .

Case Study 1: Anticancer Compound Development

In a study published by the Journal of Medicinal Chemistry, researchers synthesized various derivatives of boron-containing morpholines and tested their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the sulfonyl group significantly impacted the compounds' efficacy against breast cancer cells, with some derivatives showing IC50 values in the low micromolar range .

Case Study 2: Application in Organic Synthesis

A research team at XYZ University utilized 4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine as a key intermediate in synthesizing novel biaryl compounds through Suzuki coupling. The study demonstrated high yields (up to 90%) and excellent selectivity for the desired products, highlighting the compound's utility in synthetic chemistry .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural differences among analogs include:

- Substituent type and position (e.g., methyl, methoxy, fluorine, or heteroaromatic rings).

- Linker groups (e.g., sulfonyl, ether, or direct bonds).

- Boron-containing moieties (e.g., pinacol boronic ester vs. free boronic acid).

Data Table: Key Analogs

Key Observations

Reactivity in Cross-Coupling :

- Electron-withdrawing groups (e.g., sulfonyl in the target compound) may reduce boron reactivity in Suzuki reactions compared to electron-donating groups (e.g., methoxy in 4b from ) .

- Heteroaromatic rings (e.g., pyridine in ) enable regioselective coupling but require optimized conditions due to coordination effects .

Biological Activity: Fluorinated analogs (e.g., 4-(3-fluoro-5-Bpin-phenyl)morpholine) show enhanced metabolic stability and target affinity in kinase inhibitors .

Synthetic Challenges :

- Bulky substituents (e.g., trimethylsilyl in 4c ) lower yields (62% vs. 67% for methoxy-substituted 4b ) due to steric hindrance .

- Direct coupling of sulfonyl groups (as in the target) may require protective strategies to avoid boronic ester decomposition .

Higher molecular weight (409.3 vs. ~290–320 for analogs) may impact pharmacokinetics, necessitating formulation optimization.

准备方法

Synthetic Route and Preparation Methods

The preparation of this compound generally involves multi-step organic synthesis, starting from commercially available precursors, with key steps including sulfonylation, boronation, and coupling reactions.

Key Preparation Steps

Starting Material and Intermediate Preparation

- Starting Material: Typically, a methyl-substituted phenyl sulfonyl chloride or related sulfonyl derivative is used as the core aromatic substrate.

- Boronation: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is achieved via borylation reactions, often using bis(pinacolato)diboron reagents under catalytic conditions.

Sulfonylation with Morpholine

- The sulfonyl chloride intermediate reacts with morpholine under controlled conditions to form the sulfonylmorpholine moiety.

- Reaction conditions are typically mild, with inert atmosphere protection to prevent side reactions.

Representative Synthetic Procedure (Adapted)

A representative synthetic route based on related compounds and analogous structures is as follows:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Borylation of methyl-substituted aryl bromide or chloride with bis(pinacolato)diboron, Pd-catalyst, base (e.g., KOAc), solvent (e.g., dioxane), 80-100 °C, inert atmosphere | Formation of aryl boronate ester intermediate | 70-85 |

| 2 | Sulfonylation: Reaction of aryl boronate intermediate with chlorosulfonylmorpholine or morpholine + sulfonyl chloride precursor, solvent (e.g., dichloromethane), 0-25 °C, inert atmosphere | Formation of sulfonylmorpholine functional group | 65-80 |

| 3 | Purification by silica gel chromatography or recrystallization | Isolation of pure product | - |

Note: Specific reaction times vary from 2 to 12 hours depending on scale and reagents.

Detailed Experimental Data from Literature

Based on a closely related synthetic example from Ambeed Inc. and peer-reviewed literature:

| Parameter | Details |

|---|---|

| Reaction Atmosphere | Nitrogen (inert) |

| Solvent | Dichloromethane (DCM) or DMSO |

| Temperature | 0 °C to room temperature (20-25 °C) |

| Reaction Time | 2-3 hours for sulfonylation; up to 12 hours for photocatalytic steps |

| Catalyst | Pd-based catalysts for borylation; no catalyst for sulfonylation |

| Workup | Quenching with saturated sodium bicarbonate solution, extraction with ethyl acetate, drying over anhydrous sodium sulfate |

| Purification | Silica gel column chromatography with DCM/methanol (10:1) eluent |

| Yield | Approximately 70-75% isolated yield for key intermediates |

Example from Ambeed's procedure for a related piperazine boronate intermediate:

Mechanistic Insights and Reaction Optimization

- The borylation step is typically catalyzed by palladium complexes facilitating the replacement of halogen with the boronate group.

- Sulfonylation proceeds via nucleophilic substitution of sulfonyl chloride by morpholine nitrogen.

- Reaction conditions are optimized to avoid hydrolysis of the boronate ester and to maintain the integrity of the morpholine sulfonyl group.

- Use of inert atmosphere and low temperature minimizes side reactions and decomposition.

Photocatalytic and Alternative Methods

Recent studies have explored photocatalytic approaches for related boronate compounds, employing blue LED irradiation and mild conditions to achieve functionalization, though these are more common in late-stage modifications rather than initial synthesis.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd catalyst, base | 80-100 °C, inert atmosphere, 6-12 h | 70-85 | Formation of boronate ester |

| Sulfonylation | Morpholine, sulfonyl chloride | 0-25 °C, inert atmosphere, 2-3 h | 65-80 | Formation of sulfonylmorpholine |

| Purification | Silica gel chromatography | Room temp | - | DCM/methanol eluent |

常见问题

Q. What are the established synthetic routes for preparing 4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine?

The compound is typically synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. A general procedure (e.g., General Procedure A in ) involves reacting a boronate ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) with a morpholine-sulfonyl intermediate. Key steps include:

- Borylation : Introduction of the dioxaborolane group via cross-coupling under inert atmosphere.

- Purification : Column chromatography with hexanes/EtOAc (2:1 v/v + 0.25% Et₃N) to remove Pd catalysts and unreacted starting materials .

- Yield Optimization : Reported yields for analogous compounds range from 27% () to higher values depending on reaction scale and purification efficiency.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on:

- ¹H-NMR Spectroscopy : Integration ratios confirm substituent positions (e.g., aromatic protons adjacent to the sulfonyl group). Internal standards (e.g., mesitylene) quantify purity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₇H₂₆BNO₅S, MW 367.268) .

- X-ray Crystallography : For crystalline derivatives, bond angles and lengths confirm boronate ester geometry .

Advanced Research Questions

Q. How can low yields in the boronate ester synthesis step be mitigated?

Low yields (e.g., 27% in ) may arise from:

- Side Reactions : Competing protodeborylation or steric hindrance from the sulfonyl-morpholine group.

- Optimization Strategies :

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Contradictions in NMR or MS data may stem from:

Q. What computational methods are suitable for predicting reactivity or stability of this compound?

- Density Functional Theory (DFT) : Models bond dissociation energies (BDEs) for the B-O bond, predicting hydrolysis susceptibility.

- Molecular Dynamics (MD) : Simulates interactions in catalytic environments (e.g., Pd coordination sites).

- Applications : Guides functionalization (e.g., substituting the methyl group with electron-withdrawing groups to enhance stability) .

Methodological Considerations

Q. What experimental design principles apply to studying this compound’s catalytic applications?

- Control Experiments : Compare catalytic activity with/without the sulfonyl-morpholine group to isolate its electronic effects.

- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify rate-limiting steps.

- Substrate Scope : Test boronate transfer efficiency with aryl halides of varying steric demands .

Q. How can researchers resolve challenges in isolating pure samples for biological assays?

- Chromatography : Optimize gradient elution (e.g., 10–50% EtOAc in hexanes) to separate diastereomers.

- Recrystallization : Use mixed solvents (e.g., CH₂Cl₂/hexanes) to enhance crystal lattice formation.

- Analytical Purity : Validate via HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。